molecular formula C12H9N3O5 B2364681 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 154777-59-0

6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2364681
CAS No.: 154777-59-0
M. Wt: 275.22
InChI Key: JOZVCXWVVHEUMP-UHFFFAOYSA-N
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Description

6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a complex organic compound characterized by its pyridazine ring structure, which is a six-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cyclization of a suitable precursor, such as a β-diketone, with hydrazine to form the pyridazine core. Subsequent nitration and methylation steps introduce the nitro group and the methyl group, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the nitro group can lead to the formation of nitroso compounds or nitrophenols.

  • Reduction: Reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • 6-Methyl-1-(3-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

  • 6-Methyl-1-(4-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

  • 1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Uniqueness: 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its positional isomers.

Properties

IUPAC Name

6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c1-7-6-10(16)11(12(17)18)13-14(7)8-4-2-3-5-9(8)15(19)20/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZVCXWVVHEUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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